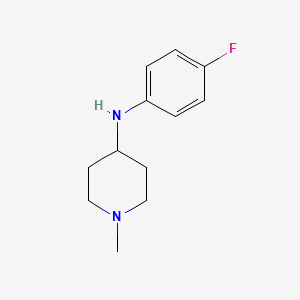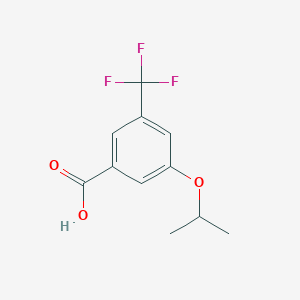
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is an organic compound with the CAS Number: 914225-64-2 . It has a molecular weight of 277.44 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrClF4/c8-6-4 (7 (11,12)13)1-3 (10)2-5 (6)9/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a strong hydrophobicity and solubility, and it has high stability .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has been studied for its reactivity and utility in organic synthesis. Mongin, Desponds, and Schlosser (1996) demonstrated its deprotonation adjacent to the halogen substituent in the presence of alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. They explored optional site selectivities in chemical reactions, offering insights into regioselectivity based on different reagents and conditions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Chemistry
In the field of organometallic chemistry, Porwisiak and Schlosser (1996) described the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to this compound. This compound serves as a versatile starting material for the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemical Reactions
Birchall, Irvin, and Boyson (1975) investigated the photochemical reactions of trifluoroiodomethane with halobenzenes, including bromo- and chloro-derivatives. They detailed the products of these reactions, contributing to the understanding of photochemical processes involving halogenated benzenes (Birchall, Irvin, & Boyson, 1975).
Pharmaceutical Applications
In the pharmaceutical domain, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized compounds with structural similarities to this compound. They explored their potential as antimicrobial agents, indicating the relevance of halogenated benzene derivatives in drug development (Liaras et al., 2011).
Spectroscopy and Structural Analysis
Studies involving halogen-containing benzenes, like this compound, have contributed to the advancement of spectroscopy. Green, Harrison, and Kynaston (1971) reported on the vibrational spectra of trisubstituted benzenes, providing valuable data for structural analysis of similar compounds (Green, Harrison, & Kynaston, 1971).
Environmental Studies
The environmental behavior of halogenated benzenes, including those structurally related to this compound, has been a subject of research. Drijvers, Van Langenhove, and Herrygers (2000) conducted a comparative study on the sonolysis of monohalogenated benzenes, which contributes to understanding the environmental fate of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring that already contains a trifluoromethyl group.", "Starting Materials": [ "Trifluoromethylbenzene", "Bromine", "Chlorine", "Fluorine" ], "Reaction": [ "Step 1: Trifluoromethylbenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 2-bromo-1-trifluoromethylbenzene.", "Step 2: The 2-bromo-1-trifluoromethylbenzene is then reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 2-bromo-1-chloro-5-trifluoromethylbenzene.", "Step 3: Finally, the 2-bromo-1-chloro-5-trifluoromethylbenzene is reacted with fluorine in the presence of a catalyst, such as silver fluoride, to form 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene." ] } | |
CAS-Nummer |
914225-64-2 |
Molekularformel |
C7H2BrClF4 |
Molekulargewicht |
277.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




